molecular formula C14H20ClNO3 B1388328 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185299-57-3

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1388328
M. Wt: 285.76 g/mol
InChI Key: DSTGCBRIENMTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, also known as MCPH, is a synthetic compound with a wide range of applications in scientific research. It is an important reagent for many organic reactions, such as alkylation, amination, and condensation reactions. It has been used in the synthesis of various organic compounds, such as peptides, peptidomimetics, and pharmaceuticals. Additionally, it has been used in the synthesis of compounds used in the treatment of various diseases, such as cancer and HIV/AIDS.

Mechanism Of Action

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is an important reagent for many organic reactions, such as alkylation, amination, and condensation reactions. In alkylation reactions, 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride acts as a nucleophile, which attacks the electrophilic carbon atom of an alkyl halide. In amination reactions, it acts as an acid, which protonates the nitrogen atom of an amine. In condensation reactions, it acts as a base, which deprotonates the oxygen atom of an ester.

Biochemical And Physiological Effects

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride has been used in the synthesis of compounds used in the treatment of various diseases, such as cancer and HIV/AIDS. It has also been used in the synthesis of peptidomimetics for the study of enzyme-substrate interactions. Additionally, 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride has been used in the synthesis of compounds used in the treatment of various neurological conditions, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is an important reagent for many organic reactions, and has been used in the synthesis of various organic compounds. It has the advantage of being relatively inexpensive and easy to use, and is relatively stable in air. However, it is susceptible to hydrolysis and oxidation, and should be stored in a cool, dry place. Additionally, it should be handled with care, as it is corrosive and can cause skin irritation.

Future Directions

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of potential applications in scientific research. In the future, it could be used in the synthesis of compounds used in the treatment of various diseases, such as cancer and HIV/AIDS. Additionally, it could be used in the synthesis of peptidomimetics for the study of enzyme-substrate interactions. Furthermore, it could be used in the synthesis of compounds used in the treatment of various neurological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, it could be used in the synthesis of compounds used in the development of new drugs and therapies.

Scientific Research Applications

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as peptides, peptidomimetics, and pharmaceuticals. Additionally, it has been used in the synthesis of compounds used in the treatment of various diseases, such as cancer and HIV/AIDS. It has also been used in the synthesis of peptidomimetics for the study of enzyme-substrate interactions.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-5-3-2-4-12(13)10-15-8-6-11(7-9-15)14(16)17;/h2-5,11H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTGCBRIENMTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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